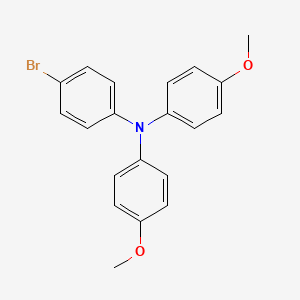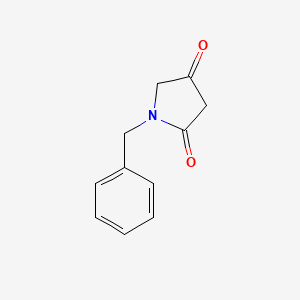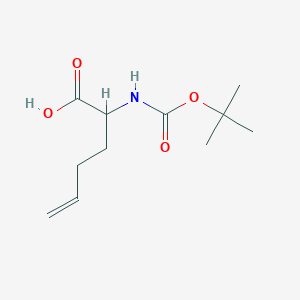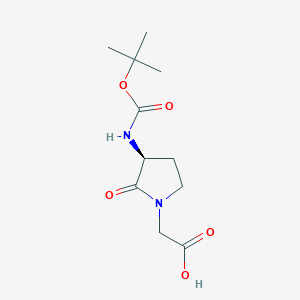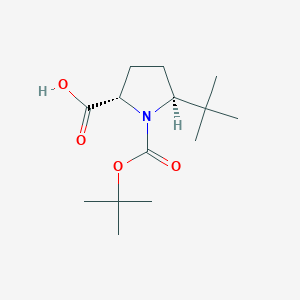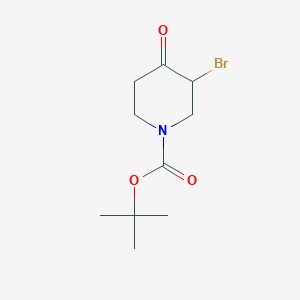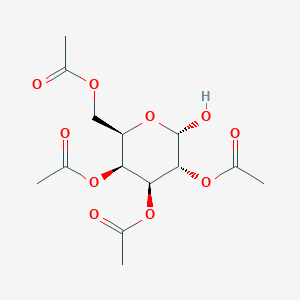
2,3,4,6-テトラ-O-アセチル-α-D-ガラクトピラノース
概要
説明
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose is a chemical compound with the molecular formula C14H20O10 and a molecular weight of 348.30 g/mol . It is a derivative of D-galactose, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated. This compound is commonly used in organic synthesis and glycobiology research due to its unique chemical properties .
科学的研究の応用
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose has a wide range of applications in scientific research:
作用機序
Target of Action
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose (2,3,4,6-TA) is a sugar molecule that has four acetyl groups and two galactose molecules . It is primarily used as a substrate in glycosylation reactions . Glycosylation is a critical biological process where a carbohydrate is attached to a protein or lipid, altering its function and stability.
Mode of Action
The compound interacts with its targets through deacetylation, a process that involves the removal of an acetyl group . Upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
2,3,4,6-TA is involved in the glycosylation pathway . Glycosylation is a post-translational modification that plays a crucial role in various biological processes, including protein folding, cell adhesion, and immune response. The compound can be modified with fluorination or methylation, suggesting its involvement in various biochemical pathways .
Action Environment
The action, efficacy, and stability of 2,3,4,6-TA can be influenced by various environmental factors. For example, the pH and temperature can affect the rate of deacetylation . Additionally, the presence of other molecules can influence its participation in glycosylation reactions .
生化学分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate in glycosylation reactions . The nature of these interactions is largely dependent on the specific biochemical context in which 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose is involved.
Temporal Effects in Laboratory Settings
Over time, the effects of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose typically involves the acetylation of D-galactose. One common method is to react D-galactose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield the tetra-acetylated product.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactose.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: D-galactose.
Substitution: Various substituted galactopyranose derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
類似化合物との比較
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 2,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose
Uniqueness
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose is unique due to its specific acetylation pattern and its role as a versatile intermediate in organic synthesis. Its ability to undergo selective reactions makes it a valuable tool in the synthesis of complex molecules. Compared to its analogs, it offers distinct reactivity and stability, making it suitable for various applications in research and industry .
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451925 | |
| Record name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22554-70-7 | |
| Record name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




